molecular formula C14H21ClN2O2 B8624136 tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate

Cat. No.: B8624136
M. Wt: 284.78 g/mol
InChI Key: XRFMOMITNUAWOV-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing them from reacting until the protecting group is removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous conditions or in organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently and sustainably . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Boc group yields the free amine, which can then participate in further reactions.

Scientific Research Applications

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the preparation of peptides and other biologically active compounds.

    Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate involves the protection of amine groups during chemical reactions. The Boc group prevents the amine from reacting until it is selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without interference from the amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is unique due to the presence of both a Boc-protected amine and a chlorobenzyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,18)

InChI Key

XRFMOMITNUAWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 629 mg (2.02 mmol) 2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl azide from the previous step in 30.0 mL THF containing 3.1 mL water was added 1.06 g (4.05 mmol) triphenylphosphine and the reaction was stirred at room temperature overnight. The THF was removed in vacuo and the residual aqueous phase extracted with methylene chloride (3×). The organics were combined, washed with brine, dried over sodium sulfate, filtered and concentrated to dryness in vacuo. Flash chromatography on silica gel (linear gradient from 266/10/1 to 200/10/1 of methylene chloride/methanol/concentrated ammonium hydroxide) gave 2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl amine as a colorless oil: 1H NMR (DMSO-d6, 400 MHz): δ 7.45 (d, 1H, J=1.7 Hz), 7.18 (dd, 1H, J=2.1 and 8.2 Hz), 7.12 (d, 1H, J=8.2 Hz), 7.01 (br t, 1H, J=5.2 Hz), 3.73 (s, 2H), 3.07 (dt, 2H, J=6.5 and 7.3 Hz), 2.68 (t, 2H, J=7.4 Hz), 1.36 (s, 9H); MS (Electrospray): M+H=285.1; TLC Rf=0.33 (160/10/1 of methylene chloride/methanol/concentrated ammonium hydroxide).
Name
2-(2-(tert-butoxycarbonylamino)ethyl)-5-chlorobenzyl azide
Quantity
629 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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